molecular formula C24H22N2O3 B10967044 N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

Cat. No.: B10967044
M. Wt: 386.4 g/mol
InChI Key: MNIWHVNWOBRKMF-UHFFFAOYSA-N
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Description

N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to a biphenyl carboxamide moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminobiphenyl with morpholine-4-carbonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-MORPHOLINYL)-1-(4-MORPHOLINYLCARBONYL)PYRIDINIUM TETRAPHENYLBORATE
  • 4-CHLORO-2-(4-MORPHOLINYLCARBONYL)PHENYL METHYL ETHER
  • 4-(DIMETHYLAMINO)-1-(4-MORPHOLINYLCARBONYL)OXY)PYRIDINIUM TETRAPHENYLBORATE

Uniqueness

N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE stands out due to its unique combination of a morpholine ring and biphenyl carboxamide structure. This distinct configuration imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H22N2O3/c27-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-22-12-10-21(11-13-22)24(28)26-14-16-29-17-15-26/h1-13H,14-17H2,(H,25,27)

InChI Key

MNIWHVNWOBRKMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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